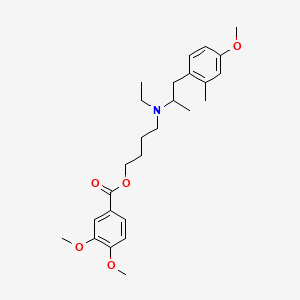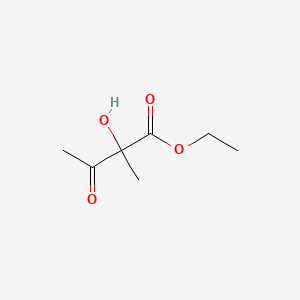
(R)-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide is a complex organic compound that features a cyano group, multiple hydroxyl groups, and a benzamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Functionalization of the Phenyl Rings: Hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the cyano group may produce primary amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antioxidant, anti-inflammatory, or anticancer activities.
Medicine
In medicine, such compounds could be explored for their therapeutic potential. They might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
The mechanism of action of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, transcription factors, or membrane receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxyphenyl)-2-oxoethyl)benzamide: Lacks the methoxy group.
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-methoxyphenyl)-2-oxoethyl)benzamide: Lacks the hydroxyl group on the second phenyl ring.
Uniqueness
The presence of both hydroxyl and methoxy groups on the phenyl rings, along with the cyano and benzamide functionalities, makes ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
特性
分子式 |
C23H18N2O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
3-cyano-N-[(1R)-1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H18N2O6/c1-31-19-7-3-6-18(28)20(19)22(29)21(15-9-16(26)11-17(27)10-15)25-23(30)14-5-2-4-13(8-14)12-24/h2-11,21,26-28H,1H3,(H,25,30)/t21-/m1/s1 |
InChIキー |
JGYVGEOPSWHOTD-OAQYLSRUSA-N |
異性体SMILES |
COC1=CC=CC(=C1C(=O)[C@@H](C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
正規SMILES |
COC1=CC=CC(=C1C(=O)C(C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)


![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)


![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

